D-Cysteine hydrochloride hydrate
Description
Stereochemical Significance of D-Amino Acids in Biological Systems
Apart from glycine (B1666218), all proteinogenic amino acids are chiral, meaning they exist as two non-superimposable mirror images, or enantiomers, designated as L- (levo) and D- (dextro) forms. numberanalytics.com In biological systems, there is a strong preference for L-amino acids in protein synthesis, a phenomenon that has long been a fundamental principle of biochemistry. quora.com For many years, D-amino acids were thought to be confined to the cell walls of bacteria or to be mere laboratory artifacts. nih.govjst.go.jp However, advancements in analytical techniques have overturned this dogma, revealing that free D-amino acids, such as D-serine and D-aspartate, are present in significant quantities in mammals and perform essential physiological functions, especially in the central nervous system. thieme-connect.comnih.gov
The fundamental difference between D-Cysteine and L-Cysteine lies in the three-dimensional arrangement of the groups around the alpha-carbon. libretexts.orgwikipedia.org While they share the same chemical formula, this stereochemical difference dictates their roles in mammalian physiology. L-Cysteine is a semi-essential proteinogenic amino acid, meaning it is incorporated into proteins and can be synthesized by the body. wikipedia.orgnih.gov In contrast, D-Cysteine is not used for protein synthesis but has been identified as an endogenous signaling molecule in the mammalian brain. wikipedia.orgnih.gov A key enzyme, serine racemase (SR), which also produces D-serine, has been identified as a biosynthetic enzyme for D-Cysteine, converting L-Cysteine into its D-enantiomer. nih.govpnas.org
| Feature | D-Cysteine | L-Cysteine |
|---|---|---|
| Primary Role | Signaling molecule in the nervous system. nih.gov | Building block of proteins; precursor to glutathione (B108866). wikipedia.orgnih.gov |
| Protein Synthesis | Not incorporated into proteins. | Incorporated into proteins. wikipedia.org |
| Biosynthesis | Synthesized from L-Cysteine via serine racemase. nih.gov | Synthesized from methionine via homocysteine. nih.gov |
| Primary Location of Function | Mammalian brain, particularly during embryonic development. nih.gov | Throughout the body in all proteins. nih.gov |
The distinct stereochemistry of D- and L-Cysteine results in divergent biological activities. L-Cysteine's primary functions are structural and metabolic; its thiol group forms disulfide bonds crucial for protein structure and it is a vital precursor to the major antioxidant, glutathione. wikipedia.orgnih.gov
D-Cysteine, conversely, acts as a specialized signaling molecule. Research has shown it is dramatically enriched in the embryonic mouse brain, where it functions as a negative regulator of neural progenitor cell (NPC) proliferation. nih.govpnas.org This antiproliferative effect, which is mediated by the Akt-FoxO signaling axis, is specific to D-Cysteine and is not observed with L-Cysteine or D-serine. nih.gov Furthermore, D-Cysteine is a potent source for the production of hydrogen sulfide (B99878) (H₂S), another important signaling molecule. The enzymatic pathway starting with D-Cysteine shows significantly greater H₂S-producing activity in the cerebellum and kidney compared to the pathway starting from L-Cysteine. frontiersin.org This pathway also contributes to the cytoprotective effects of D-Cysteine against oxidative stress. frontiersin.org
| Biological Activity | D-Cysteine | L-Cysteine |
|---|---|---|
| Neural Progenitor Cell Proliferation | Inhibits proliferation via Akt-FoxO signaling. nih.gov | No direct inhibitory effect reported. nih.gov |
| Hydrogen Sulfide (H₂S) Production | Serves as a substrate for a highly active production pathway, especially in the kidney and cerebellum. frontiersin.org | Substrate for H₂S production, but through different enzymatic pathways with lower activity in specific tissues. frontiersin.org |
| Antioxidant Role | Protects neurons from oxidative stress, partly through H₂S production. frontiersin.org | Acts as a precursor for the synthesis of the primary antioxidant glutathione. nih.gov |
| Role in Protein Structure | None. | Forms critical disulfide bonds that stabilize protein tertiary structure. nih.gov |
Historical Perspectives and Evolution of Research on D-Cysteine and its Derivatives
The history of cysteine research began in 1810 with the isolation of "cystic oxide" from urinary calculi, later identified as cystine, the oxidized dimer of cysteine. eurpepsoc.com For over a century, the focus remained on the L-enantiomer due to its role in proteins. The prevailing view was that D-amino acids were unnatural, a notion that began to change with their discovery in insects and mollusks in the 1950s. wikipedia.org
The significant shift in mammalian research occurred with the identification of free D-serine and D-aspartate in the central nervous system, establishing them as important physiological molecules. nih.govjst.go.jpnih.gov This paved the way for investigating other D-amino acids. The study of D-Cysteine is a more recent development, spurred by the creation of advanced analytical methods like chiral high-performance liquid chromatography (HPLC) capable of separating and detecting enantiomers in complex biological samples. thieme-connect.comnih.gov The definitive identification of endogenous D-Cysteine in the mammalian brain marked a critical milestone, transforming its status from a scientific curiosity to a molecule of significant biological interest. nih.govpnas.org Research has since evolved from mere detection to a detailed investigation of its synthesis by serine racemase and its specific functions in regulating neural development. nih.govresearchgate.net
Current Research Landscape and Emerging Areas of Inquiry for D-Cysteine Hydrochloride Monohydrate
The current research on D-Cysteine is dynamic and multifaceted. A primary focus is on elucidating its precise role in neurodevelopment. Studies are intensely investigating how it modulates the Akt-FoxO signaling pathway to control the proliferation of neural progenitor cells and the potential implications of this function in neurodevelopmental and psychiatric disorders like schizophrenia and autism. nih.gov
Another major area of inquiry is its function as a superior substrate for H₂S production. Researchers are exploring the therapeutic potential of D-Cysteine hydrochloride monohydrate in conditions where H₂S is known to be protective, such as attenuating ischemia-reperfusion injury in the kidney. frontiersin.org The compound's potential to indirectly influence N-methyl-D-aspartate (NMDA) receptor function through H₂S production is also an active area of investigation. pnas.org
Beyond its direct biological roles, D-Cysteine hydrochloride monohydrate is gaining attention as a crucial intermediate in chemical synthesis. nbinno.com Its use in creating peptides with specific stereochemistry is valuable for developing novel therapeutics. nbinno.com Furthermore, research into chemically modified cysteine derivatives is revealing potential applications as antiviral and antifungal agents, opening new avenues for drug discovery. mdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRTFXNRTXDIP-YBBRRFGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)S.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies for D Cysteine Hydrochloride Monohydrate
Advanced Synthetic Pathways
D-cysteine, the non-natural enantiomer of L-cysteine, is a crucial building block in the synthesis of various pharmaceuticals. nbinno.comnbinno.com Its production requires stereochemically precise synthetic methods. Advanced pathways for synthesizing D-cysteine hydrochloride monohydrate focus on asymmetric transformation from abundant L-cysteine precursors, resolution of racemic mixtures, and de novo synthesis from achiral materials.
A prominent method for producing D-cysteine involves the asymmetric transformation of its naturally abundant L-enantiomer. This process circumvents the need for total synthesis by inverting the stereochemistry of the starting material. The transformation typically proceeds through the formation of a thiazolidine (B150603) derivative, racemization of the chiral center, and subsequent stereoselective crystallization of the desired D-enantiomer intermediate. google.comgoogle.com
Asymmetric transforming agents are key to inducing the inversion of stereochemistry from L-cysteine to D-cysteine. Salicylic (B10762653) aldehyde is an effective agent in this process. google.com The synthesis involves reacting L-cysteine with acetone (B3395972) to form 2,2-dimethylthiazolidine-4-carboxylic acid. In the presence of salicylic aldehyde, this intermediate undergoes racemization. The subsequent addition of a resolving agent, such as L-tartaric acid, leads to the preferential precipitation of the D-thiazolidine derivative as a double salt (D-2,2-dimethylthiazolidine-4-carboxylic acid-L-tartrate). google.com The aldehyde facilitates the equilibrium shift required for the asymmetric transformation, enabling high yields of the desired D-form intermediate. google.com
| Reagent | Function | Reference |
|---|---|---|
| L-Cysteine | Starting Material | google.com |
| Acetone | Forms thiazolidine ring | google.com |
| Salicylic Aldehyde | Asymmetric Transforming Agent (promotes racemization) | google.com |
| L-Tartaric Acid | Resolving Agent (precipitates D-intermediate) | google.com |
| Hydrochloric Acid | Forms final hydrochloride salt | google.com |
The choice of reaction medium is critical for optimizing the yield and purity of the product. The asymmetric transformation is typically carried out in a medium composed of acetone mixed with either acetate (B1210297) or propionic acid. google.com Acetone serves not only as a solvent but also as a reactant in the formation of the thiazolidine intermediate. The acidic co-solvents (acetate or propionic acid) provide the necessary pH conditions to facilitate the racemization and subsequent resolution steps. google.com Optimization of the solvent ratios and reaction conditions is crucial for maximizing the efficiency of the transformation and ensuring high chemical and optical purity of the resulting D-cysteine intermediate. google.com
Once the D-2,2-dimethylthiazolidine-4-carboxylic acid-L-tartrate double salt is isolated, the final steps involve hydrolysis and crystallization. The double salt is subjected to hydrolysis to break the salt form and open the thiazolidine ring, which liberates D-cysteine. google.comgoogle.com This is typically achieved by treating the intermediate with a mixed solvent system. google.com
Following hydrolysis, the resulting D-cysteine is converted to its more stable hydrochloride salt. This is accomplished by reacting the free D-cysteine with a concentrated solution of hydrochloric acid (typically 16-31%). google.com The final product, D-cysteine hydrochloride monohydrate, is obtained as a white crystal through subsequent purification steps including decolorizing, distillation, and recrystallization. google.com These techniques are designed to achieve high purity, with reported chemical purities often exceeding 99%. google.com
An alternative to asymmetric transformation is the resolution of a racemic mixture of DL-cysteine. This approach starts with a 50:50 mixture of the D- and L-enantiomers and separates them using either chemical or enzymatic methods.
Chemical Resolution: Physicochemical resolution can be performed directly on DL-cysteine hydrochloride. google.com This method relies on the different properties of the enantiomers in a supersaturated solution. By inoculating a supersaturated solution of DL-cysteine hydrochloride with seed crystals of the desired D-enantiomer, the D-form can be preferentially crystallized, separating it from the L-form which remains in the solution. google.com The undesired L-cysteine can then be isolated, racemized back into the DL-form, and recycled into the process, making it an industrially advantageous approach. google.com
Enzymatic Resolution: Enzymatic methods offer high stereoselectivity. One such approach involves the use of enzymes like papain. researchgate.net In this process, the racemic N-acylated DL-amino acid is reacted with aniline (B41778) in the presence of the enzyme. Papain selectively catalyzes the formation of an insoluble N-acyl-L-amino acid anilide. researchgate.net This L-anilide precipitates out of the solution, leaving the N-acyl-D-amino acid in the filtrate. The D-cysteine can then be recovered from the filtrate after hydrolysis of the acyl group. researchgate.net
| Method | Principle | Advantages | Reference |
|---|---|---|---|
| Chemical (Preferential Crystallization) | Inoculation of a supersaturated racemic solution with D-enantiomer seed crystals to induce selective crystallization. | Allows for recycling of the undesired L-enantiomer after racemization. | google.com |
| Enzymatic (e.g., with Papain) | Enzyme-catalyzed selective reaction of the L-enantiomer to form an insoluble derivative, allowing separation. | High stereospecificity. | researchgate.net |
Synthesizing D-cysteine from simple, achiral (non-chiral) starting materials represents a powerful strategy in asymmetric synthesis. This approach builds the chiral center from the ground up, offering precise control over the stereochemistry.
One advanced method involves the use of chiral metal complexes to direct the stereochemical outcome of a reaction. For instance, achiral glycine (B1666218) can be used as a starting material. It can be incorporated into a chiral nickel(II) complex, often formed with a Schiff base derived from a chiral amine. nih.gov The planar structure of the complex allows for alkylation to occur from one specific face, controlled by the chiral ligand. By introducing a sulfur-containing side chain (e.g., benzylthiomethylation), a precursor to D-cysteine can be formed with high diastereoselectivity. Subsequent disassembly of the complex and deprotection yields the desired D-cysteine. nih.gov This methodology is a versatile tool for the synthesis of various non-natural amino acids. nih.gov
Asymmetric Transformation from L-Cysteine Precursors
Chemical Derivatization Strategies for D-Cysteine Hydrochloride Monohydrate
D-Cysteine hydrochloride monohydrate serves as a versatile building block in chemical synthesis, primarily due to its trifunctional nature, possessing a carboxylic acid, an amine, and a uniquely reactive thiol (sulfhydryl) group. nbinno.comhimedialabs.com This structure allows for a variety of selective modifications, leading to a diverse range of derivatives with applications in fields such as pharmaceuticals and material science. nbinno.com The key to its derivatization lies in the chemoselective modification of one of its functional groups while protecting or ignoring the others.
Formation of Thiazolidine Derivatives
A prominent derivatization strategy for D-cysteine involves the reaction of its 1,2-aminothiol moiety with carbonyl compounds, such as aldehydes and ketones, to form thiazolidine derivatives. nanobioletters.comresearchgate.net This reaction is a nucleophilic cyclization where the amino group and the sulfhydryl group of cysteine react with the carbonyl carbon. e3s-conferences.org
The synthesis of 2-aryl thiazolidine-4-carboxylic acid derivatives, for instance, is achieved through the cyclization of cysteine hydrochloride with an aromatic aldehyde. e3s-conferences.org The process can be conducted under basic conditions, often in a water/ethanol mixture, to yield the desired thiazolidine ring structure in high yields. mdpi.com The resulting thiazolidine-4-carboxylic acids are structurally similar to the amino acid proline and are precursors to various pharmacologically active molecules. nanobioletters.com
Due to the chiral nature of D-cysteine, the formation of the thiazolidine ring, which contains two chiral centers, can result in the production of diastereomers (e.g., cis-(2R,4R) and trans-(2S,4R)). nanobioletters.com The ratio of these isomers can be influenced by the solvent used during the reaction. nanobioletters.com These derivatives can serve as a "delivery system" for cysteine, as the thiazolidine ring can be opened enzymatically or non-enzymatically to release the free amino acid. nih.gov
Examples of Thiazolidine Derivative Synthesis
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Resulting Derivative Class | Key Reaction Feature |
|---|---|---|---|
| D-Cysteine | Aromatic Aldehydes | 2-aryl-thiazolidine-4-carboxylic acids | Nucleophilic cyclization e3s-conferences.org |
| L-Cysteine | p-hydroxy benzaldehyde (B42025) derivative | Substituted thiazolidine | Condensation reaction nanobioletters.com |
| L-Cysteine | Formaldehyde | Thiazolidine-4-carboxylic acid | Serves as a pro-drug for cysteine nih.gov |
| L-Cysteine | Acetaldehyde | 2-methyl-thiazolidine-4-carboxylic acid | Product can be metabolized in mitochondria nih.gov |
S-Methylation and other Sulfhydryl Group Modifications
The sulfhydryl group (-SH) of D-cysteine is highly nucleophilic and readily undergoes modification, making it a primary target for derivatization. S-methylation is a key example of such a modification, resulting in the formation of S-methyl-D-cysteine. wikipedia.org In biological systems, this process can occur post-translationally. wikipedia.org One enzymatic pathway involves the transfer of a methyl group to a protein's cysteine residue from a methylated DNA molecule, a reaction catalyzed by enzymes like methylated-DNA-[protein]-cysteine S-methyltransferase. wikipedia.orgwikipedia.org
Chemically, the sulfhydryl group can be targeted for various modifications beyond methylation. These include alkylation-elimination reactions to convert cysteine into dehydroalanine, a useful precursor for further protein modifications. researchgate.net Another strategy involves the hydrosulfuration of ynamides, which targets the thiol group of cysteine residues in peptides and proteins with high chemo-, regio-, and stereoselectivity. acs.org This visible-light-mediated reaction allows for the site-selective modification of peptides and proteins through a desulfurative C(sp3)−C(sp3) bond formation, creating a stable hydrocarbon linkage. nih.gov
Sulfhydryl Group Modification Strategies
| Modification Type | Reagent/Method | Resulting Moiety | Significance |
|---|---|---|---|
| S-Methylation | Methylating agents / Enzymes | S-methyl-cysteine | Occurs naturally post-translationally wikipedia.org |
| Desulfurative C-C Coupling | Visible-light mediated reaction | Stable C(sp3)-C(sp3) bond | Enables site-selective protein modification nih.gov |
| Hydrosulfuration | Ynamides | Thioether linkage | Highly chemoselective for cysteine acs.org |
| Alkylation-Elimination | Bis-alkylation reagents | Dehydroalanine | Precursor for further modifications researchgate.net |
Coordination Complex Formation with Metal Ions
The soft character of the mercapto-sulfur donor atom in cysteine makes it an excellent ligand for coordinating with a variety of metal ions. taylorfrancis.com The thiol group exhibits a strong affinity for metals such as iron, zinc, nickel, and copper. himedialabs.com This property is fundamental to the biological role of cysteine in metalloproteins, including non-heme iron proteins and blue copper proteins. taylorfrancis.com
Cysteine typically coordinates to metal ions as a bidentate or tridentate ligand. In bidentate coordination, it uses the amino group and the carboxylate group (N,O) or, more significantly for its unique chemistry, the nitrogen and thiolate sulfur atoms (N,S). wikipedia.org The stereochemistry of the cysteine ligand can significantly influence the resulting metal complex. nih.gov
Research has shown that incorporating a D-cysteine ligand into a designed protein scaffold, as opposed to the natural L-cysteine, can alter the coordination geometry of the bound metal ion. nih.gov For example, in a three-stranded coiled-coil protein, D-cysteine side chains were found to be pre-organized to bind a tetra-coordinate metal ion. nih.gov This contrasts with L-cysteine residues, which need to undergo significant rotation to create a suitable binding pocket. nih.gov This control over the metal site environment, achieved simply by changing the ligand's chirality, represents a significant tool for designing novel metalloproteins. nih.gov
Metal Ion Coordination with Cysteine
| Metal Ion | Typical Coordination Mode | Significance | Reference Finding |
|---|---|---|---|
| Zn(II) | Tetra-coordinate | Structural role in proteins | D-Cys side chains are pre-organized for binding nih.gov |
| Cd(II) | 3- and 4-coordinate mixture (with L-Cys) | Spectroscopic probe | D-Cys ligand forces a single 4-coordinate species nih.gov |
| Cu(II) | Square planar | Role in "blue copper proteins" taylorfrancis.com | Forms complexes like copper(II) glycinate (B8599266) wikipedia.org |
| Fe(II)/Fe(III) | Varies | Essential in non-heme iron proteins taylorfrancis.com | Thiol group has high affinity for iron himedialabs.com |
Incorporation into Peptides and Proteins
D-Cysteine, as an unnatural D-amino acid, can be incorporated into peptides and proteins to create novel biomaterials and therapeutic agents. harvard.edunbinno.com While L-cysteine is a natural substrate for protein synthesis, where its thiol group is crucial for forming disulfide bridges that define protein structure, the incorporation of D-amino acids requires specialized chemical or biochemical methods. himedialabs.comharvard.edu
The inclusion of D-amino acids like D-cysteine into peptides confers significant advantages, notably increased resistance to degradation by endogenous proteases, which typically recognize only L-amino acids. science.gov This can enhance the stability and therapeutic potential of peptide-based drugs. science.gov
Strategies for incorporating D-amino acids into proteins include the use of modified ribosomes. harvard.edu By altering the peptidyltransferase center (PTC) of the ribosome, researchers have enhanced the incorporation of D-amino acids from misacylated tRNAs into a growing polypeptide chain. harvard.edu Chemical peptide synthesis also allows for the direct and site-specific incorporation of D-cysteine. scientificlabs.co.uk Once incorporated, the unique reactivity of the D-cysteine sulfhydryl group can be exploited for site-selective modifications, bioconjugation, or the formation of specific disulfide bonds to engineer proteins with novel structures and functions. nih.govscience.gov
Advanced Analytical and Characterization Techniques for D Cysteine Hydrochloride Monohydrate
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are fundamental in assessing the chemical purity and, critically, the enantiomeric excess of D-Cysteine hydrochloride monohydrate. These methods rely on the differential partitioning of the analyte and any impurities between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of amino acids. For a compound like D-cysteine, which lacks a strong chromophore, direct UV detection can be challenging due to low-intensity absorption around 195-200 nm, where interference from solvents is common. longdom.org To overcome this, pre-column derivatization is frequently employed to attach a UV-active moiety to the amino acid, enhancing detection sensitivity. longdom.org
The most critical application of HPLC for D-cysteine is the determination of enantiomeric purity. This is achieved using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. Alternatively, chiral derivatization agents can be used to create diastereomers that can be separated on a standard achiral reverse-phase column. researchgate.net
Table 1: Example HPLC Conditions for Cysteine Enantiomer Separation
| Parameter | Condition 1: Chiral Stationary Phase | Condition 2: Pre-column Derivatization |
|---|---|---|
| Column | Astec® CHIROBIOTIC® T (teicoplanin CSP) | Reverse-Phase C18 longdom.org |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02) | Gradient of 0.1% trifluoroacetic acid in water and Acetonitrile:Water (90:10) longdom.org |
| Derivatization Agent | None (direct analysis) | 9-fluorenylmethyl chloroformate (FMOC-Cl) longdom.org |
| Detection | UV | UV at 265 nm longdom.org |
| Outcome | Baseline resolution of D- and L-cysteine enantiomers. | Separation of the derivatized cysteine from other amino acids and impurities. longdom.org |
Ion-Exchange Chromatography (IEC) is a cornerstone method for the quantitative analysis of amino acids. creative-proteomics.com The technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase. creative-proteomics.com For analysis, D-cysteine is typically oxidized to the more stable cysteic acid prior to or during the process. europa.eunih.gov
Because amino acids are not directly visible, post-column derivatization is required. The separated amino acids are mixed with a reagent that produces a colored or fluorescent compound. altabioscience.com The most common reagent is ninhydrin (B49086), which reacts with primary amines to form a deep purple product (Ruhemann's purple) that can be quantified by a photometric detector at 570 nm. europa.eualtabioscience.com For higher sensitivity, fluorescent reagents like o-phthaldialdehyde (OPA) can be used, which react with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. europa.eunih.gov
Table 2: Principles of IEC for Amino Acid Analysis
| Step | Description |
|---|---|
| 1. Sample Preparation | The protein or sample is hydrolyzed to release free amino acids. Cysteine is often oxidized to cysteic acid using performic acid to ensure stability and quantitative recovery. europa.eunih.gov |
| 2. Separation | The amino acid mixture is loaded onto a cation-exchange column. A carefully controlled pH and ionic strength gradient is used to elute the amino acids based on their differing charge characteristics. europa.eu |
| 3. Post-Column Derivatization | The column effluent is continuously mixed with a reagent (e.g., ninhydrin or OPA). europa.eu |
| 4. Detection | The resulting colored (ninhydrin) or fluorescent (OPA) derivatives pass through a detector. The signal intensity is proportional to the concentration of each amino acid. europa.eualtabioscience.com |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method often used for qualitative identification and as a preliminary purity assessment. youtube.com For D-cysteine hydrochloride monohydrate, a manufacturer might specify a purity of ≥98% by TLC. sigmaaldrich.com
In this technique, the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel or cellulose. reachdevices.com The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. Separation occurs based on the differential affinity of the compound for the stationary and mobile phases. After development, the plate is dried, and the spots are visualized, commonly by spraying with a ninhydrin solution and heating, which produces colored spots for each amino acid. youtube.comorientjchem.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. reachdevices.com
Table 3: Example TLC System for Cysteine Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel G nih.gov |
| Mobile Phase | n-Butanol : Acetic Acid : Water (3:1:1 by volume) reachdevices.com |
| Visualization | 1% 4-dimethylaminobenzaldehyde spray followed by 0.4% Isatin spray and heating at 110°C. orientjchem.org |
| Result | Cysteine produces a characteristic yellowish-green spot. orientjchem.org |
| Typical Rf Value | 0.37 (on silica) reachdevices.com |
Spectroscopic Characterization
Spectroscopic methods provide invaluable information about the molecular structure of D-Cysteine hydrochloride monohydrate. These techniques probe the interaction of the molecule with electromagnetic radiation to confirm its identity and elucidate its atomic arrangement.
Fourier-Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending). The resulting spectrum is a unique molecular fingerprint. researchgate.net
For D-Cysteine hydrochloride monohydrate, the FTIR spectrum confirms the presence of the key functional groups: the ammonium (B1175870) group (-NH3+), the carboxyl group (-COOH), the thiol group (S-H), and the water of hydration (H2O). researchgate.net The presence of the hydrochloride salt is evident in the protonation of the amine to an ammonium group and the protonated state of the carboxylic acid. The broad absorption bands associated with O-H and N-H stretching are indicative of extensive hydrogen bonding within the crystal structure. researchgate.net
Table 4: Characteristic FTIR Absorption Bands for L-Cysteine Hydrochloride Monohydrate
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3434 | O-H stretching | Water of hydration (H₂O) |
| 2500-3200 (broad) | N-H stretching | Ammonium (-NH₃⁺) |
| ~2565 | S-H stretching | Thiol (-SH) |
| ~1735 | C=O stretching | Carboxylic acid (-COOH) |
| ~1580 | N-H bending (asymmetric) | Ammonium (-NH₃⁺) |
| ~1232 | C-O stretching | Carboxylic acid (-COOH) |
Note: As enantiomers, D- and L-Cysteine hydrochloride monohydrate have identical FTIR spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the precise molecular structure of an organic compound. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.
In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, the position of the signal (chemical shift, δ) indicates the electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For D-Cysteine hydrochloride monohydrate, the spectrum typically shows distinct signals for the α-proton (CH), the two β-protons (CH₂), and exchangeable protons from the ammonium, carboxyl, and thiol groups. chemicalbook.com
The ¹³C NMR spectrum provides information about the carbon skeleton. A signal appears for each chemically distinct carbon atom, with its chemical shift indicating its functional group type (e.g., carbonyl, α-carbon, β-carbon). nih.govresearchgate.net
Table 5: Typical ¹H and ¹³C NMR Chemical Shifts for Cysteine Hydrochloride in D₂O
| Nucleus | Atom | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|---|
| ¹H NMR | α-CH | ~4.35 | Triplet (t) |
| β-CH₂ | ~3.15 | Doublet (d) | |
| ¹³C NMR | Carbonyl (C=O) | ~171-172 | - |
| α-Carbon (CH) | ~54-55 | - | |
| β-Carbon (CH₂) | ~25-26 | - |
Note: Data is derived from spectra of the L-enantiomer or DL-mixture in D₂O, where labile protons (NH₃⁺, COOH, SH, H₂O) are exchanged for deuterium (B1214612) and are often not observed. chemicalbook.comresearchgate.net The chemical shifts for the D-enantiomer are identical.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of D-cysteine hydrochloride monohydrate. In this process, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The molecular weight of D-cysteine hydrochloride monohydrate is 175.64 g/mol . nih.govchemicalbook.com When analyzed by mass spectrometry, typically using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule of D-cysteine, [M+H]⁺, is observed. The monoisotopic mass of the D-cysteine molecule (C₃H₇NO₂S) is approximately 121.02 Da. The mass of the hydrochloride and water components are typically not observed as part of the primary ion in ESI, as the analysis is usually performed on the core molecule in solution.
Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment the parent ion, providing insights into its structure. The fragmentation of protonated cysteine primarily involves the cleavage of the disulfide bond (if oxidized to cystine), the carbon-sulfur (C-S) bond, and losses of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govmdpi.com The fragmentation pattern helps to confirm the identity of the amino acid. For instance, a common fragmentation pathway for protonated cysteine involves the loss of the carboxyl group (as H₂O + CO) and the cleavage of the C-S bond. mdpi.comresearchgate.net
Table 1: Theoretical Mass-to-Charge Ratios (m/z) of D-Cysteine and Potential Fragments
| Ion | Formula | Theoretical m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₃H₈NO₂S⁺ | 122.03 | Protonated D-Cysteine |
| [M+H - H₂O]⁺ | C₃H₆NOS⁺ | 104.02 | Loss of Water |
| [M+H - (CO+H₂O)]⁺ | C₂H₆NS⁺ | 76.02 | Loss of Formic Acid (HCOOH) or sequential loss of CO and H₂O |
| [M+H - NH₃]⁺ | C₃H₅O₂S⁺ | 105.00 | Loss of Ammonia |
This table is generated based on the molecular structure and common fragmentation patterns of amino acids.
Optical Rotation Measurement for Enantiomeric Purity Assessment
Optical rotation measurement, or polarimetry, is a critical technique for assessing the enantiomeric purity of chiral compounds like D-cysteine hydrochloride monohydrate. Chiral molecules have the ability to rotate the plane of plane-polarized light. libretexts.org Enantiomers, which are non-superimposable mirror images of each other (like D-cysteine and L-cysteine), rotate light by an equal magnitude but in opposite directions. libretexts.org The D-enantiomer is dextrorotatory if it rotates light to the right (clockwise, denoted by "+") and levorotatory if it rotates light to the left (counter-clockwise, denoted by "-").
The specific rotation, [α], is a fundamental physical property of a chiral substance and is defined as the observed rotation under specific conditions of concentration, path length, temperature, and wavelength of light. libretexts.org For D-cysteine hydrochloride monohydrate, a negative specific rotation value is expected, distinguishing it from its L-enantiomer, which exhibits a positive value. uspbpep.comthermofisher.com By measuring the optical rotation of a sample and comparing it to the known value for the pure enantiomer, the enantiomeric purity can be determined. An optically pure sample of D-cysteine hydrochloride monohydrate will show a specific rotation within the established range, whereas the presence of the L-enantiomer would cause the value to deviate towards the positive.
Table 2: Specific Rotation Values for Cysteine Hydrochloride Enantiomers
| Compound | Specific Rotation [α] | Conditions |
|---|---|---|
| D-Cysteine Hydrochloride Monohydrate | -3.5° to -7.0° | c = 5 in 5N HCl thermofisher.com |
| L-Cysteine Hydrochloride Monohydrate | +5.7° to +6.8° | 80 mg/mL in 6 N HCl uspbpep.comthermofisher.com |
Titrimetric Analysis for Assay Determination
Titrimetric analysis is a quantitative chemical method used to determine the concentration of an analyte, which in this case is used to ascertain the purity or assay of D-cysteine hydrochloride monohydrate. A common and officially recognized method is iodometric titration. uspbpep.com
This method leverages the reducing property of the thiol group (-SH) in the cysteine molecule. The procedure involves dissolving a precisely weighed sample of cysteine hydrochloride in water. uspbpep.com An excess of a standard iodine solution (0.1 N) is added, along with potassium iodide and hydrochloric acid. uspbpep.com The iodine oxidizes the thiol group of the cysteine. The reaction mixture is allowed to stand in the dark to ensure the reaction goes to completion. uspbpep.com
Following the oxidation, the excess, unreacted iodine is determined by titrating it with a standard solution of sodium thiosulfate (B1220275) (0.1 N). uspbpep.com A starch indicator is typically added near the endpoint, which turns from blue-black to colorless, signaling that all the excess iodine has been consumed by the thiosulfate. uspbpep.com A blank determination is performed under the same conditions without the cysteine sample to account for any potential side reactions. The assay of D-cysteine hydrochloride monohydrate is then calculated based on the amount of iodine consumed in the reaction. Other titrimetric methods, such as compleximetric titration with copper chloride, have also been reported. zobodat.at
Table 3: Example of Iodometric Titration Parameters (based on USP for L-enantiomer)
| Parameter | Specification |
|---|---|
| Titrant for back-titration | 0.1 N Sodium Thiosulfate uspbpep.com |
| Oxidizing Agent | 0.1 N Iodine uspbpep.com |
| Indicator | Starch TS uspbpep.com |
| Equivalence | 1 mL of 0.1 N Sodium Thiosulfate is equivalent to 15.76 mg of C₃H₇NO₂S·HCl uspbpep.com |
| Typical Assay Range | 98.5% to 101.5% (on dried basis) uspbpep.com |
X-ray Crystallography for Crystal Structure Determination
The process involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be deduced, revealing the complete crystal structure.
Studies on the enantiomeric form, L-cysteine hydrochloride monohydrate, have shown that it crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. researchgate.net This space group is characteristic of many chiral molecules. The crystal structure consists of cysteine molecules, chloride ions, and water molecules held together by a network of hydrogen bonds. As enantiomers, D-cysteine hydrochloride monohydrate is expected to crystallize in a mirror-image relationship to its L-counterpart, likely in the same crystal system but with a different enantiomorphic space group or with inverted coordinates.
Table 4: Crystallographic Data for L-Cysteine Hydrochloride Monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic researchgate.net |
| Space Group | P2₁2₁2₁ researchgate.net |
| Unit Cell Dimension (a) | 5.4588 Å researchgate.net |
| Unit Cell Dimension (b) | 7.1570 Å researchgate.net |
| Unit Cell Dimension (c) | 19.389 Å researchgate.net |
Note: Data presented is for the L-enantiomer, which serves as a reference for the crystallographic properties of the D-enantiomer.
Biochemical and Cellular Research on D Cysteine Hydrochloride Monohydrate
Roles in Cellular Metabolism and Signaling Pathways
D-Cysteine, the D-enantiomer of the sulfur-containing amino acid cysteine, is increasingly recognized as a significant signaling molecule in mammalian systems. Research has elucidated its specific roles in critical cellular processes, distinct from its more abundant L-isoform. These functions include influencing antioxidant defenses, modulating redox-sensitive pathways, generating the gaseous transmitter hydrogen sulfide (B99878) (H₂S), and regulating cell proliferation in the developing brain.
While L-cysteine is the direct rate-limiting substrate for the synthesis of the critical intracellular antioxidant glutathione (B108866) (GSH), D-cysteine plays an indirect yet significant role in maintaining cellular GSH levels and protecting against specific forms of oxidative cell death. nih.govnih.gov Glutathione, a tripeptide, is essential for detoxifying reactive oxygen species (ROS) and serves as a cofactor for enzymes like glutathione peroxidase 4 (Gpx4), which is crucial for reducing lipid hydroperoxides. nih.gov
Research has shown that under conditions where the cellular uptake of cystine (the oxidized dimer of cysteine) is impaired, D-cysteine supplementation can help sustain intracellular cysteine and GSH levels. nih.gov This effect is not because D-cysteine is a direct precursor for GSH, but rather because its presence stimulates the uptake of L-cysteine, which is then used for glutathione synthesis. nih.gov By indirectly increasing the availability of L-cysteine, D-cysteine supplementation has been demonstrated to protect cells from ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. nih.gov This protective, anti-ferroptotic effect is diminished when GSH synthesis is blocked, confirming that D-cysteine's antioxidant implications in this context are dependent on its ability to support the glutathione system. nih.gov
D-cysteine actively participates in the modulation of cellular redox balance and responses to oxidative stress, primarily through its role as a substrate for hydrogen sulfide (H₂S) production. frontiersin.orgnih.gov The thiol group of cysteine residues is a primary target for redox modifications, making cysteine-containing molecules central to sensing and responding to oxidative changes in the cellular environment. nih.gov
D-cysteine has been shown to protect cerebellar neurons from oxidative stress more effectively than L-cysteine. frontiersin.orgnih.gov This protective effect is largely attributed to the H₂S generated from D-cysteine. H₂S itself is a potent antioxidant and signaling molecule that can scavenge reactive oxygen species and support endogenous antioxidant systems, including the recovery and enhancement of glutathione levels. frontiersin.orgscispace.com The administration of D-cysteine can, therefore, provide a therapeutic strategy to protect specific tissues, such as the kidney and brain, from ischemia-reperfusion injury, a condition characterized by a surge in oxidative stress. frontiersin.orgnih.gov
A pivotal role for D-cysteine in cellular signaling is its function as a substrate for a distinct pathway of hydrogen sulfide (H₂S) production. researchgate.netnih.gov H₂S is now recognized as the third gasotransmitter, alongside nitric oxide and carbon monoxide, involved in regulating vascular tone, neurotransmission, and inflammatory processes. nih.gov While the primary pathways for H₂S generation utilize L-cysteine, the D-cysteine pathway provides an alternative and tissue-specific mechanism for producing this critical signaling molecule. nih.govresearchgate.net
The generation of H₂S from D-cysteine involves a two-step enzymatic process that is distinct from the L-cysteine pathways catalyzed by cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). researchgate.netnih.gov
D-amino acid oxidase (DAO) : This peroxisomal enzyme first acts on D-cysteine to produce 3-mercaptopyruvate (B1229277) (3MP). scispace.comresearchgate.netnih.gov
3-mercaptopyruvate sulfurtransferase (3MST) : Subsequently, 3MST, which is primarily located in the mitochondria, utilizes the 3MP generated by DAO to produce H₂S. researchgate.netnih.gov
This pathway's functionality relies on the close proximity and metabolic exchange between peroxisomes and mitochondria. frontiersin.orgnih.gov Key differences distinguish this pathway from those utilizing L-cysteine, as detailed in the table below. frontiersin.orgnih.gov
| Feature | H₂S Production from D-Cysteine | H₂S Production from L-Cysteine |
|---|---|---|
| Key Enzymes | D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST) | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) |
| Optimal pH | Neutral (pH 7.4) | Alkaline |
| Cofactor Dependency | Pyridoxal 5'-phosphate (PLP)-Independent | Pyridoxal 5'-phosphate (PLP)-Dependent |
| Cellular Location | Peroxisomes (DAO) and Mitochondria (3MST) | Cytosol (CBS, CSE) |
The enzymatic machinery required for H₂S production from D-cysteine, particularly the presence of D-amino acid oxidase (DAO), is not uniformly distributed throughout the body. Significant DAO activity is found in specific tissues, most notably the kidney and the cerebellum. nih.govnih.gov Consequently, D-cysteine acts as an effective and tissue-specific H₂S donor in these locations. nih.gov This specificity is therapeutically advantageous, as systemically administered D-cysteine can be preferentially converted to H₂S in these target organs, offering protection against conditions like ischemia-reperfusion injury with greater efficacy and potentially fewer off-target effects compared to L-cysteine. frontiersin.orgnih.gov For instance, research in rat jejunum also confirms the presence of DAO and its ability to generate H₂S from D-cysteine. nih.gov
Endogenous D-cysteine plays a crucial physiological role in regulating the development of the mammalian brain. nih.govnih.gov Studies have found that D-cysteine is highly enriched in the embryonic mouse brain compared to the adult brain. biorxiv.orgbiorxiv.org Its specific function is to act as an endogenous regulator of neural progenitor cell (NPC) dynamics. nih.govnih.gov
Research demonstrates that D-cysteine significantly reduces the proliferation of cultured mouse embryonic NPCs by approximately 50%. biorxiv.orgbiorxiv.orgresearchgate.net This anti-proliferative effect is highly specific to D-cysteine and is not observed with either L-cysteine or another D-amino acid, D-serine. nih.govnih.gov The mechanism underlying this action involves the modulation of the Akt-FoxO signaling axis. D-cysteine mediates its effect through the activation of the transcription factors FoxO1 and FoxO3a, which are known regulators of cell proliferation and fate. nih.govnih.govbiorxiv.org This selective influence on NPC proliferation is critical for proper brain development, as its absence can lead to cortical overgrowth and abnormal layering. nih.gov
| Compound | Effect on Neural Progenitor Cell Proliferation | Mediating Factors |
|---|---|---|
| D-Cysteine | Reduces proliferation by ~50% | FoxO1, FoxO3a |
| L-Cysteine | No significant effect | Not applicable |
| D-Serine | No significant effect | Not applicable |
Interactions with Protein Kinase C and MARCKS Protein
Research has identified the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) as a putative binding partner for D-cysteine. nih.govnih.gov An unbiased screen for D-cysteine-binding proteins in embryonic neural progenitor cells using a D-cysteine-specific antibody followed by mass spectrometry successfully identified MARCKS. nih.govnih.gov This suggests a potential direct interaction between D-cysteine and this key protein.
MARCKS is a primary substrate for Protein Kinase C (PKC), and its phosphorylation by PKC is a critical event in various cellular processes, including the regulation of cytoskeletal structure and cell differentiation. nih.gov The phosphorylation of MARCKS by PKCα leads to its translocation from the membrane to the cytosol, which in turn promotes its proteolysis by calpains. nih.gov While the binding of D-cysteine to MARCKS has been reported, the direct influence of this interaction on the phosphorylation of MARCKS by Protein Kinase C has not yet been fully elucidated. Further investigation is required to determine how D-cysteine hydrochloride monohydrate may modulate the intricate relationship between PKC and the MARCKS protein.
| Molecule | Interaction | Method of Identification | Potential Significance |
|---|---|---|---|
| D-Cysteine | Putative binding partner | Immunoprecipitation with a D-cysteine–specific antibody followed by mass spectrometry | May influence the function of MARCKS in cellular processes. |
| MARCKS Protein | Substrate for Protein Kinase C | Biochemical assays | Phosphorylation by PKC regulates its cellular localization and function. |
Activation of Nrf2 Pathway
D-cysteine has been shown to be an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress. The activation of Nrf2 by D-cysteine is thought to be mediated by its metabolic conversion to hydrogen sulfide (H₂S).
Studies have demonstrated that long-term administration of D-cysteine in mice leads to an increased amount of Nrf2 in the cerebellum. This suggests that D-cysteine can upregulate the expression of this transcription factor. The activation of Nrf2 is believed to be a crucial component of the cytoprotective effects observed with D-cysteine administration.
| Study Focus | Key Findings | Proposed Mechanism |
|---|---|---|
| In vivo effects of long-term D-cysteine administration | Significantly increased levels of Nrf2 in the mouse cerebellum. | D-cysteine is metabolized to produce hydrogen sulfide, which in turn activates the Nrf2 pathway. |
| Cellular response to D-cysteine | Activation of Nrf2-mediated antioxidant and anti-inflammatory responses. | Hydrogen sulfide may modify cysteine residues on Keap1, a negative regulator of Nrf2, leading to Nrf2 activation. |
Influence on Amino Acid Homeostasis and Protein Synthesis
While L-cysteine is a well-known constituent of proteins and plays a crucial role in their synthesis and structure, the specific influence of D-cysteine hydrochloride monohydrate on amino acid homeostasis and protein synthesis is not extensively documented in the available scientific literature. wikipedia.org L-cysteine is incorporated into polypeptide chains during translation, and its thiol group is vital for the formation of disulfide bonds that stabilize protein structure. wikipedia.org
D-amino acids are generally not incorporated into proteins during ribosomal synthesis in eukaryotes. Therefore, it is unlikely that D-cysteine directly participates in protein synthesis in the same manner as its L-enantiomer. However, its presence could potentially influence the intracellular pool of amino acids and indirectly affect protein synthesis rates, but specific research on this topic is limited. D-cysteine is primarily recognized for its role as a signaling molecule in the nervous system and as a precursor for hydrogen sulfide production. wikipedia.org
Enzymatic Interactions and Activity Modulation
Inhibition of D-Cysteine Desulfhydrase
The available scientific literature indicates that D-cysteine is a substrate for the enzyme D-cysteine desulfhydrase (EC 4.4.1.15), rather than an inhibitor. ontosight.aiwikipedia.orgnih.govnih.gov This enzyme catalyzes the degradation of D-cysteine into pyruvate, ammonia (B1221849), and hydrogen sulfide. ontosight.aiwikipedia.orgnih.gov
The catalytic activity of D-cysteine desulfhydrase on D-cysteine is a key step in the metabolism of this amino acid in various organisms. ontosight.ai Research on the enzyme from different sources, including Escherichia coli and Arabidopsis thaliana, has focused on its purification, characterization, and physiological role in D-cysteine degradation. nih.gov There is no evidence in the reviewed literature to suggest that D-cysteine hydrochloride monohydrate acts as an inhibitor of D-cysteine desulfhydrase. Any potential feedback inhibition mechanisms at high substrate concentrations have not been a primary focus of the available studies.
Impact on Glutamatergic Receptors (e.g., NMDA Antagonism)
The interaction of D-cysteine with N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors, is complex. While some D-amino acids, such as D-serine, are potent co-agonists at the NMDA receptor's glycine (B1666218) binding site, D-cysteine exhibits a significantly lower affinity for this site.
However, D-cysteine can indirectly modulate NMDA receptor activity through the production of hydrogen sulfide (H₂S). mdpi.com H₂S has been shown to potentiate NMDA receptor-mediated currents, which would be an agonistic or positive modulatory effect rather than an antagonistic one. Therefore, based on current research, D-cysteine hydrochloride monohydrate is not considered a direct NMDA receptor antagonist. Its primary influence on glutamatergic signaling appears to be indirect, through the actions of its metabolic product, H₂S.
Modulation of Nicotinic Acetylcholine (B1216132) Receptors and Toll-Like Receptor 4
Currently, there is a lack of direct scientific evidence from the reviewed search results to suggest that D-cysteine hydrochloride monohydrate directly modulates the function of nicotinic acetylcholine receptors (nAChRs) or Toll-Like Receptor 4 (TLR4).
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are subject to allosteric modulation by various compounds. nih.govmdpi.comnih.govnih.gov However, no studies were found that specifically investigated D-cysteine hydrochloride monohydrate as a modulator of these receptors.
Similarly, Toll-Like Receptor 4 is a key component of the innate immune system that recognizes pathogen-associated molecular patterns. nih.govnih.govfrontiersin.orgyoutube.comyoutube.com While cysteine residues within TLR4 or its associated proteins can be important for signaling, there is no direct evidence to indicate that D-cysteine hydrochloride monohydrate acts as a modulator of the TLR4 signaling pathway. nih.gov
Potentiation of Nitric Oxide Production
Contrary to inhibiting nitric oxide (NO) production, research indicates that D-cysteine can facilitate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing nitric oxide. A study investigating the effects of various antioxidants on interleukin-1β–induced nitric oxide synthase found that the potentiating effect of N-acetyl-l-cysteine on nitrite (B80452) production and iNOS expression was mimicked by its enantiomers, L-cysteine and D-cysteine. ahajournals.org This suggests that D-cysteine, rather than acting as an inhibitor, may serve as a reducing agent that facilitates the induction of iNOS through a reduction/oxidation-sensitive signaling pathway, specifically one involving the potentiation of p44/42 mitogen-activated protein kinases (MAPKs). ahajournals.org
This role appears linked to the broader interactions between reactive oxygen species (ROS), nitric oxide, and hydrogen sulfide (H₂S), a signaling molecule that can be produced from D-cysteine. d-nb.infonih.gov The interplay is complex, with NO itself capable of inhibiting NADPH oxidase through the S-nitrosylation of cysteine residues on the enzyme. nih.gov However, the direct action of D-cysteine observed in the context of iNOS induction points towards a pro-NO role under specific inflammatory conditions. ahajournals.org
Cell Culture Applications
While many amino acids are used in cell culture to support growth, research has identified a specific regulatory role for D-cysteine hydrochloride monohydrate that involves the inhibition of proliferation in certain cell types. In studies using cultured mouse embryonic neural progenitor cells (NPCs), D-cysteine was found to be a negative regulator of cell proliferation. nih.govnih.gov
Treatment of these cells with D-cysteine resulted in a significant reduction in proliferation by approximately 50%. nih.govnih.govbiorxiv.org This effect was specific to the D-enantiomer, as it was not observed with either L-cysteine or another D-amino acid, D-serine. nih.gov The antiproliferative effect is mediated by the transcription factors FoxO1 and FoxO3a. nih.gov This research highlights D-cysteine's role not as a general promoter of cell viability, but as a specific signaling molecule involved in cellular homeostasis and development in the mammalian brain. nih.govresearchgate.net
| Treatment Group | Proliferation (% of Control) | Key Finding | Source(s) |
| Control (Saline) | 100% | Baseline proliferation rate of neural progenitor cells. | nih.gov |
| D-Cysteine (1 mM) | ~50% | Significantly reduces NPC proliferation. | nih.govnih.govbiorxiv.org |
| L-Cysteine (1 mM) | No significant change | The inhibitory effect is specific to the D-isomer. | nih.gov |
| D-Serine (1 mM) | No significant change | The effect is not a general property of D-amino acids. | nih.gov |
This table summarizes the reported effects of D-cysteine on the proliferation of cultured mouse embryonic neural progenitor cells.
Cysteine is an important component of various specialized cell culture media, most notably in synthetic complete (SC) or "dropout" media used for yeast genetics. These media are formulated with a specific mixture of amino acids, vitamins, and a nitrogen base, but they strategically omit one or more essential components. usbio.netmybiosource.com This formulation allows for the selection of yeast cells that have been successfully transformed with a plasmid carrying the gene that complements the auxotrophic mutation, enabling them to grow on the "dropout" medium.
While formulation documents typically list "cysteine" without specifying the stereoisomer, the biologically conventional form used in cell culture is L-cysteine. mpbio.com D-amino acids are generally not metabolized by yeast or mammalian cells in the same way as their L-counterparts. Therefore, D-cysteine hydrochloride monohydrate is not a standard component of these specialized media, where the goal is to provide essential nutrients for growth.
Below is an example formulation for a synthetic complete (SC) media supplement, where specific components would be omitted to create a "dropout" version.
| Component | Amount per Liter of Medium (mg) | Component | Amount per Liter of Medium (mg) |
| Adenine | 18 | Leucine | 380 |
| Alanine | 76 | Lysine | 76 |
| Arginine | 76 | Methionine | 76 |
| Asparagine | 76 | Phenylalanine | 76 |
| Aspartic acid | 76 | Serine | 76 |
| Cysteine | 76 | Threonine | 76 |
| Glutamic acid | 76 | Tryptophan | 76 |
| Glycine | 76 | Tyrosine | 76 |
| Histidine | 76 | Uracil | 76 |
| myo-Inositol | 76 | Valine | 76 |
| Isoleucine | 76 | p-Aminobenzoic acid | 8 |
This table shows a typical composition of a yeast synthetic drop-out media supplement based on published formulations. The isomer for the amino acids is conventionally the L-form.
Pharmacological and Biomedical Research Applications of D Cysteine Hydrochloride Monohydrate
Therapeutic Investigations
D-Cysteine hydrochloride monohydrate, a derivative of the amino acid cysteine, is the subject of ongoing research for its potential therapeutic applications across a range of biomedical fields. nbinno.com Scientific investigations are exploring its role in neuroprotection and as an antibacterial agent, with studies delving into its mechanisms of action at the cellular and molecular levels.
Neuroprotective Effects and Reduction of Oxidative Stress in Neural Tissues
Research has highlighted the neuroprotective potential of cysteine derivatives, which is largely attributed to their ability to counteract oxidative stress. chemimpex.comnih.gov Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathology of various neurodegenerative diseases. nih.gov
The neuroprotective effects of cysteine are closely linked to the endogenous production of hydrogen sulfide (B99878) (H₂S). frontiersin.org In the central nervous system, L-cysteine can be catalyzed by the enzyme cystathionine-β-synthase (CBS) to produce H₂S. frontiersin.org This gaseous signaling molecule has been shown to exert cytoprotective effects, including anti-apoptotic, antioxidant, and anti-inflammatory actions. frontiersin.org Studies have demonstrated that H₂S can protect neurons from oxidative stress-induced injury. frontiersin.org
Furthermore, D-cysteine is metabolized by D-amino acid oxidase (DAO), leading to the generation of hydrogen sulfide. nih.gov This pathway is considered a key mechanism through which D-cysteine exerts its therapeutic effects. The antioxidant properties of D-cysteine also stem from its role as a precursor for the synthesis of glutathione (B108866), a major antioxidant in the body. chemimpex.com By bolstering glutathione levels, D-cysteine can help mitigate oxidative damage in neural tissues. nih.gov
Potential in Neurodegenerative Diseases (e.g., Spinocerebellar Ataxia)
Spinocerebellar ataxia (SCA) is a group of inherited neurodegenerative disorders characterized by progressive ataxia and cerebellar atrophy. nih.gov Recent studies have pointed to the therapeutic potential of D-cysteine in preclinical models of SCA. nih.govnih.gov The underlying mechanism is thought to involve the production of hydrogen sulfide, which has been shown to enhance the dendritic growth of Purkinje cells, a type of neuron in the cerebellum that is affected in SCA. nih.gov
A key pathological feature of several types of SCA is the impairment of dendritic development in Purkinje cells. nih.govelifesciences.orgelifesciences.org Dendrites are the branched projections of a neuron that receive signals from other neurons. In vitro studies have shown that D-cysteine can significantly ameliorate the impaired dendritic development observed in primary cultured Purkinje cells expressing mutant proteins responsible for SCA1, SCA3, and SCA21. nih.gov This suggests that D-cysteine may help restore the normal structure and function of these crucial neurons. nih.gov
Building on the promising in vitro findings, research in animal models of SCA has demonstrated the potential of D-cysteine to slow the progression of motor dysfunction. nih.gov In a mouse model of SCA1, long-term treatment with D-cysteine was found to significantly inhibit the progression of motor deficits. nih.gov This suggests that D-cysteine could potentially translate into a therapeutic strategy for preserving motor function in individuals with SCA.
Further investigation into the mechanisms of D-cysteine's action in SCA models has revealed its ability to prevent the reduction of metabotropic glutamate (B1630785) receptor 1 (mGluR1) and glial activation. nih.gov mGluR1 is a receptor that plays a crucial role in cerebellar function, and its reduction is a known pathological hallmark of SCA. Glial cells, when activated, can contribute to neuroinflammation and neuronal damage. By preventing both of these pathological changes, D-cysteine appears to address key aspects of SCA pathology at the cellular level. nih.gov
Table 1: Effects of D-Cysteine in Spinocerebellar Ataxia (SCA) Models
| Finding | Model System | Observed Effect of D-Cysteine | Reference |
|---|---|---|---|
| Amelioration of Impaired Dendritic Development | Primary cultured Purkinje cells expressing SCA1, SCA3, and SCA21 mutant proteins | Significantly ameliorated impaired dendritic development | nih.gov |
| Inhibition of Motor Dysfunction Progression | In vivo SCA1 mouse model | Significantly inhibited the progression of motor dysfunction | nih.gov |
| Prevention of mGluR1 Reduction | In vivo SCA1 mouse model | Prevented the reduction of mGluR1 | nih.gov |
| Prevention of Glial Activation | In vivo SCA1 mouse model | Prevented glial activation at the early stage after the onset of motor dysfunction | nih.gov |
Antibacterial Agent Properties and Mechanisms
In addition to its neuroprotective potential, D-cysteine has demonstrated promising antibacterial properties. mdpi.com Research has explored its ability to act synergistically with existing antibiotics and to inhibit the formation of bacterial biofilms. mdpi.comnih.gov
One of the key mechanisms underlying the antibacterial action of cysteine is its ability to potentiate the effects of bactericidal antibiotics against Gram-negative bacterial persisters. nih.gov Persister cells are a subpopulation of bacteria that are tolerant to antibiotics and can cause recurrent infections. Mechanistic studies have shown that cysteine can accelerate the bacterial tricarboxylic acid (TCA) cycle, promoting bacterial respiration and the production of reactive oxygen species (ROS). nih.gov This metabolic shift re-sensitizes the persister bacteria to the killing effects of antibiotics. nih.gov
Furthermore, D-cysteine has been incorporated into antibacterial coatings. mdpi.com In one study, a superhydrophobic coating functionalized with D-cysteine exhibited a multi-action antibacterial property. mdpi.com This was attributed to the synergistic effect of the anti-adhesion properties of the superhydrophobic surface, the bactericidal ability of nano-silver ions incorporated into the coating, and the biofilm inhibition property of D-cysteine. mdpi.com By inhibiting biofilm formation, D-cysteine helps to prevent the attachment and aggregation of bacterial cells, thereby reducing the risk of infection. mdpi.com
Table 2: Antibacterial Mechanisms of Cysteine
| Mechanism | Description | Effect | Reference |
|---|---|---|---|
| Potentiation of Antibiotics | Accelerates bacterial TCA cycle, promotes respiration and ROS production. | Re-sensitizes bacterial persisters to bactericidal antibiotics. | nih.gov |
| Biofilm Inhibition | Alleviates the attachment and aggregation of bacterial cells. | Reduces bacterial adhesion and biofilm formation on surfaces. | mdpi.com |
Inhibition of Bacterial Growth (e.g., Escherichia coli, Streptococcus mutans, Streptococcus sanguinis)
D-Cysteine has demonstrated notable capabilities in inhibiting the growth of various bacterial species. Research has shown that cysteine can impede the growth of Escherichia coli by affecting isoleucine biosynthesis. nih.gov Specifically, cysteine acts as an inhibitor of threonine deaminase, a key enzyme in the isoleucine synthesis pathway. nih.gov This inhibition can be overcome by supplementing the growth medium with branched-chain amino acids like isoleucine, leucine, and valine. nih.gov
In the context of oral microbiology, D-Cysteine has been studied for its effects on bacteria responsible for dental caries, such as Streptococcus mutans and Streptococcus sanguinis. nih.gov Studies have found that D-Cysteine can inhibit the growth of S. mutans at concentrations of 40 mM and 60 mM. nih.gov Its effect on S. sanguinis is more nuanced; at 40 mM, it initially inhibits growth, but the bacteria may recover over time, while at 60 mM, it slows growth to some extent. nih.gov This selective inhibition highlights its potential for altering the microbial balance in oral biofilms.
Table 1: Effect of D-Cysteine on Bacterial Growth
| Bacterial Species | Findings | Reference |
|---|---|---|
| Escherichia coli | Cysteine inhibits growth by targeting the enzyme threonine deaminase, which is involved in isoleucine biosynthesis. | nih.gov |
| Streptococcus mutans | D-Cysteine inhibits growth at concentrations of 40 mM and 60 mM. | nih.gov |
| Streptococcus sanguinis | D-Cysteine at 40 mM initially inhibits growth, with potential for recovery. At 60 mM, it slows down the growth rate. | nih.gov |
Antivirulence Activity against Biofilm Formation
Beyond direct growth inhibition, D-Cysteine exhibits significant antivirulence activity by disrupting biofilm formation, a key factor in the pathogenicity of many bacteria. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers resistance to antimicrobial agents and host immune responses. mdpi.com
Research on dual-species biofilms of S. mutans and S. sanguinis, which are major components of dental plaque, has revealed that D-Cysteine can significantly inhibit biofilm formation. nih.gov Treatment with D-Cysteine leads to a reduction in the metabolic activity and lactic acid production of these dual-species biofilms. nih.gov Furthermore, it decreases the synthesis of extracellular polysaccharides (EPS), which are crucial components of the biofilm matrix. nih.gov By inhibiting these cariogenic virulence factors, D-Cysteine can shift the composition of the biofilm towards a less pathogenic state. nih.gov The ability of D-amino acids, including D-Cysteine, to inhibit and disperse biofilms is a growing area of research, with potential applications in preventing biofilm formation in medical settings, such as on dental unit waterlines. nih.gov The mechanism is thought to involve the modulation of the peptidoglycan structure in the bacterial cell wall. nih.gov
Roles in Immune Function Enhancement
Research into the immunological effects of cysteine has primarily focused on its L-enantiomer, L-Cysteine, and its derivatives, such as N-acetyl-l-cysteine (NAC). nih.gov L-Cysteine is a precursor for the synthesis of glutathione, a critical antioxidant that plays a fundamental role in protecting the body against oxidative stress. nih.gov This antioxidant capability is central to its role in immune function. Studies have reported that L-Cysteine can regulate the activity of the immune system by influencing the production of effector molecules like the cytokine IL-17. nih.gov NAC, a precursor to L-Cysteine, has shown potential in improving transplant-free survival in patients with acute liver failure by acting as a scavenger of free radicals. nih.gov While D-cysteine is known to be endogenously present in the brain and plays roles in neural development, its specific functions in enhancing the immune system are less characterized compared to its L-counterpart. nih.govnih.gov
Research on Genetic Disorders Related to Cysteine Metabolism
Cysteine metabolism is a critical biochemical pathway, and genetic defects in the enzymes involved can lead to severe inherited disorders. youtube.comyoutube.com Research into these conditions provides insight into the vital roles of cysteine and its metabolic pathways. Two notable disorders are homocystinuria and cystinuria.
Homocystinuria: This is a genetic disease often caused by a deficiency in the enzyme cystathionine (B15957) beta-synthase, which is essential for the conversion of homocysteine to cystathionine, a step in the synthesis of cysteine from methionine. youtube.com The resulting accumulation of homocysteine can lead to a range of severe symptoms, including skeletal abnormalities, intellectual disabilities, dislocation of the eye lens (ectopia lentis), and vascular disease leading to thrombosis. youtube.com
Cystinuria: This is an unrelated genetic disorder characterized by the inability of the kidneys to properly reabsorb cysteine and other amino acids like lysine, ornithine, and arginine from the urine. youtube.com The accumulation and low solubility of cysteine in urine lead to the formation of kidney stones (renal calculi), which can cause pain, infection, and kidney damage. youtube.comyoutube.com
Understanding the metabolic pathways involving cysteine is crucial for diagnosing and developing potential treatments for these debilitating genetic conditions. youtube.com
Table 2: Genetic Disorders of Cysteine Metabolism
| Disorder | Defective Process | Key Clinical Features | Reference |
|---|---|---|---|
| Homocystinuria | Deficiency in cystathionine beta-synthase, leading to impaired conversion of homocysteine to cysteine. | Accumulation of homocysteine, skeletal abnormalities, intellectual disability, ectopia lentis, thrombosis. | youtube.com |
| Cystinuria | Defective renal transport and reabsorption of cysteine, ornithine, lysine, and arginine. | High levels of specific amino acids in urine, formation of cysteine kidney stones. | youtube.comyoutube.com |
Drug Discovery and Development
Building Block for Pharmaceutical Synthesis
D-Cysteine hydrochloride monohydrate is a valuable compound in the pharmaceutical industry, where it serves as a high-purity intermediate and a fundamental building block for the synthesis of a variety of therapeutic agents. nbinno.comnbinno.com Its specific stereochemistry is often critical for the biological activity of the final drug product, offering advantages over its L-counterpart in certain applications. nbinno.com The thiol (-SH) group in its structure makes it a versatile precursor for synthesizing complex, biologically active molecules, including peptides and proteins used in modern therapeutics. nbinno.comcymitquimica.com The hydrochloride monohydrate form enhances the compound's stability and solubility in aqueous solutions, making it well-suited for various synthetic processes in pharmaceutical development. cymitquimica.com
Intermediate in the Synthesis of Cephalosporin (B10832234) Antibiotics (e.g., Cefminox Sodium)
A significant application of D-Cysteine hydrochloride monohydrate is its role as a key intermediate in the synthesis of certain cephalosporin antibiotics. google.comgoogle.com Specifically, it is used in the preparation of Cefminox sodium, a third-generation cephalosporin antibiotic. google.com Patent literature describes a preparation method where D-Cysteine hydrochloride monohydrate is a starting material in the synthesis process that ultimately yields Cefminox sodium. google.comgoogle.com This underscores the compound's importance in the production of established and effective antibacterial drugs.
Expedient Synthesis of Electronically Modified Luciferins for Bioluminescence Imaging
D-Cysteine hydrochloride monohydrate serves as a critical chiral building block in the synthesis of D-luciferin and its electronically modified analogues, which are essential substrates for firefly luciferase in bioluminescence imaging (BLI). nih.gov The conventional synthesis of D-luciferin involves the condensation of D-cysteine with a cyanobenzothiazole intermediate. nih.gov This late-stage introduction of D-cysteine is an effective method for establishing the necessary stereocenter in the final luciferin (B1168401) molecule. nih.gov
Researchers have developed more expedient and scalable synthetic routes to produce luciferins, where D-cysteine remains a key component. One improved method involves the reaction of 2-cyano-6-hydroxybenzothiazole (B1631455) with D-cysteine hydrochloride in the presence of potassium carbonate (K2CO3) in a mixed solvent system to yield D-luciferin. ucl.ac.uk This streamlined approach avoids the use of expensive metal reagents and simplifies purification, making luciferin reagents more accessible for in vivo imaging studies. rsc.org
The versatility of D-cysteine in these syntheses allows for the creation of a variety of luciferin analogues with unique properties. escholarship.org For instance, naphthylamino luciferins, which are competent light emitters, are synthesized through a process that culminates in the condensation with D-cysteine to afford the final probe molecules. escholarship.org These synthetic strategies highlight the indispensable role of D-cysteine in generating a diverse palette of bioluminescent probes for sensitive imaging applications. nih.govescholarship.org
| Reactant 1 | Reactant 2 | Key Reagent/Solvent | Product | Reported Yield |
|---|---|---|---|---|
| 2-cyano-6-hydroxybenzothiazole | D-Cysteine hydrochloride | K2CO3 in MeCN:H2O | D-luciferin potassium salt | 86% |
In Vitro and In Vivo Model Systems
Use in Animal Models for Disease Studies (e.g., SCA1 mice)
D-cysteine has been investigated for its therapeutic potential in in vivo models of neurodegenerative diseases, such as Spinocerebellar ataxia type 1 (SCA1). nih.gov In studies using SCA1 model mice, which are established through cerebellar injection of adeno-associated viral (AAV9) vectors expressing the mutant ataxin-1 protein, D-cysteine has shown significant neuroprotective effects. nih.gov Long-term treatment with D-cysteine was found to inhibit the progression of motor dysfunction in these mice. nih.gov
The mechanism underlying these benefits involves the modulation of neuropathological features associated with SCA1. Immunostaining experiments revealed that D-cysteine administration prevented the reduction of metabotropic glutamate receptor 1 (mGluR1) and suppressed glial activation in the cerebellum of SCA1 model mice, particularly at the early stages after the onset of motor deficits. nih.gov It is understood that D-cysteine is converted in the cerebellum to hydrogen sulfide (H₂S), a known cellular protectant and signaling molecule. nih.govresearchgate.net This D-cysteine-derived H₂S is believed to contribute to the observed therapeutic effects. nih.gov Furthermore, long-term treatment with D-cysteine has been shown to activate the transcription factor Nrf2 in the mouse cerebellum, which may be involved in its preventive effects on SCA pathology. nih.gov
| Animal Model | Compound Administered | Key Findings | Associated Cellular Effects |
|---|---|---|---|
| SCA1 Model Mice | D-cysteine | Significantly inhibited the progression of motor dysfunction. nih.gov | Prevented mGluR1 reduction; inhibited glial activation; activated Nrf2 in the cerebellum. nih.govnih.gov |
Application in Cell-Based Assays and Primary Cell Cultures
In vitro studies using primary cell cultures have further elucidated the neuroprotective capabilities of D-cysteine. Specifically, its effects have been extensively studied in primary cultured Purkinje cells (PCs), which are the primary neurons affected in many types of Spinocerebellar ataxia (SCA). nih.gov Several SCA-causing mutant proteins are known to impair the dendritic development of these cells. nih.gov
Research has demonstrated that D-cysteine can ameliorate this impaired dendritic growth in primary cultured PCs that express mutant proteins responsible for SCA1, SCA3, and SCA21. nih.gov A concentration of 0.2 mM D-cysteine was shown to be effective in these cell-based models. nih.gov The beneficial effect on dendritic development is attributed to the production of hydrogen sulfide (H₂S) from D-cysteine via a pathway involving the enzyme D-amino acid oxidase (DAO), which is abundant in the cerebellum. nih.govresearchgate.net In contrast, the amino acid L-cysteine was found to impair dendritic development in the same cell culture systems. researchgate.net Additionally, studies have revealed that D-cysteine activates chaperone-mediated autophagy (CMA) in Purkinje cells, a process that is crucial for cellular protein quality control and is implicated in SCA pathogenesis. nih.gov
| Cell Type | Disease Model | Compound & Concentration | Observed Effect | Proposed Mechanism |
|---|---|---|---|---|
| Primary Cultured Purkinje Cells (PCs) | Expression of SCA1, SCA3, SCA21 mutant proteins | D-cysteine (0.2 mM) | Ameliorated impaired dendritic development. nih.gov | Generation of hydrogen sulfide (H₂S); Activation of chaperone-mediated autophagy (CMA). nih.govnih.gov |
Advanced Research on the Role of D Cysteine Hydrochloride Monohydrate in Materials Science and Biotechnology
Chirality in Nanomaterial Synthesis
Chirality, or the property of non-superimposable mirror images, is a fundamental concept in science. In nanomaterials, chirality can give rise to unique optical and electronic properties. D-cysteine hydrochloride monohydrate serves as a powerful chiral inducer, transferring its own molecular asymmetry to inorganic nanostructures during their synthesis.
Cysteine-Encoded Chirality in Plasmonic Nanoparticles (e.g., Gold Nanoparticles)
The use of D-cysteine has become a prominent strategy for imparting chirality to plasmonic nanoparticles, such as those made of gold and silver. nih.gov When introduced during the synthesis process, D-cysteine molecules selectively bind to the nanoparticle surface. nih.gov This interaction, often occurring at high-energy "kink" sites on the crystal lattice, guides the subsequent growth of the nanoparticle into an asymmetric, or twisted, shape. nih.govresearchgate.net This process effectively "encodes" the chirality of the D-cysteine molecule onto the nanoparticle. researchgate.net
These chiral plasmonic nanoparticles exhibit distinct chiroptical properties, most notably their interaction with circularly polarized light, which is measured using circular dichroism (CD) spectroscopy. nih.gov For example, gold nanoparticles synthesized with D-cysteine show an opposite CD signal to those synthesized with its mirror image, L-cysteine. researchgate.net The intensity and nature of this optical activity are influenced by factors such as the concentration of cysteine used during synthesis. researchgate.net This method allows for the creation of nanomaterials with tailored chiroplasmonic responses, which are valuable for applications in nano-optics, molecular detection, and asymmetric catalysis. rsc.org
| Nanoparticle | Chiral Inducer | Observed Chiroptical Effect | Reference |
| Gold (Au) Nanoflowers | D-Cysteine | Induction of helical morphology and distinct CD signals. | researchgate.net |
| Silver (Ag) Nanoparticles | D-Cysteine | High chiral amplification and long-term stability of CD signals. | acs.org |
| Gold (Au) Nano-arrows | L-Cysteine | Chirality transfer to gold nanocrystals, with CD signal sign modulated by growth conditions. | rsc.org |
| Copper (Cu) Nanoparticles | D-Cysteine | Mirror-image CD spectral profiles compared to L-Cysteine induced particles. | nih.gov |
Ligand-Induced Chirality in Asymmetric Nanostructures
The phenomenon where a chiral molecule, or ligand, dictates the asymmetry of a growing nanostructure is known as ligand-induced chirality. D-cysteine is an exemplary chiral ligand in this context. Its thiol group forms a strong bond with the surface of various inorganic materials, allowing the chirality of the amino acid to be transferred to the nanoparticle's inorganic matrix. rsc.orgrsc.org
This technique has been successfully applied to a range of nanomaterials beyond gold and silver. For instance, studies have demonstrated the synthesis of chiral indium sulfide (B99878) (In2S3) and copper (Cu) nanoparticles using D-cysteine as the chiral agent. nih.govrsc.org In these cases, the resulting nanoparticles, which are composed of achiral crystal structures, exhibit significant chiroptical activity corresponding to their excitonic transitions. rsc.org The origin of this induced chirality lies in the interaction at the metal-ligand interface, where the stereochemistry of D-cysteine influences the atomic arrangement at the nanoparticle's surface. nih.gov This approach decouples the chirality from the bulk crystal structure, providing a versatile method for creating a wide array of chiral nanomaterials. researchgate.net
Biosensor Development and Diagnostic Applications
The selective detection of specific biomolecules is crucial for medical diagnostics and biochemical research. D-amino acids, including D-cysteine, are increasingly recognized as important biomarkers for various physiological and pathological conditions. nih.govacs.org
Reference Material in Research Studies
In the development of new analytical methods and biosensors, high-purity compounds are required as reference materials for calibration and validation. D-cysteine hydrochloride monohydrate serves this essential role in studies aimed at the selective and quantitative recognition of D-cysteine. nih.govacs.org Researchers developing novel sensors, whether electrochemical or fluorescent, use D-cysteine to establish fundamental performance metrics such as the limit of detection (LOD), linear response range, and selectivity against other amino acids, particularly its L-enantiomer. nih.govresearchgate.net
For example, a fluorometric assay for D-cysteine detection utilized the compound to determine an LOD of 4.2 nM. nih.gov Similarly, in the creation of an electrochemical sensor using molecularly imprinted polymers, D-cysteine was the target analyte used to establish an LOD of 0.6136 pg/mL. researchgate.net The availability of pure D-cysteine hydrochloride monohydrate is therefore a prerequisite for advancing research into D-amino acid detection and understanding their biological functions. nih.gov
| Detection Method | Target Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Fluorometric Assay (Au NPs/RhB) | D-Cysteine | 4.2 nM | 0.06 nM - 62.5 µM | nih.gov |
| Electrochemical Sensor (Dual-Template MIP) | D-Cysteine | 0.6136 pg/mL | 1 - 12 pg/mL | researchgate.net |
Bioconjugation and Peptide Synthesis
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. Cysteine residues are highly valued in this field due to the unique reactivity of their thiol side chain. nih.gov
Role in Protein and Peptide Production with Unique Properties
The cysteine molecule, whether in its L- or D-form, possesses unique properties that are instrumental in protein and peptide chemistry. quora.com The thiol (-SH) group is highly nucleophilic, making it a prime target for site-selective modification. nih.govacs.org This allows for the precise attachment of other molecules, such as fluorescent dyes, drugs, or polymers, to a specific cysteine residue within a peptide or protein sequence. nih.govacs.org
Furthermore, the thiol group can be oxidized to form a disulfide bond (—S—S—) with another cysteine residue. quora.com These disulfide bridges are covalent bonds that can link two different parts of a single polypeptide chain or two separate chains, playing a critical role in stabilizing the tertiary and quaternary structures of proteins. quora.comnih.gov
While the chemical reactivity resides in the side chain, the use of D-cysteine instead of the naturally occurring L-cysteine in peptide synthesis can confer unique properties to the final product. Peptides incorporating D-amino acids are often more resistant to degradation by proteases, enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability is a highly desirable trait in the development of therapeutic peptides. Research has also shown that the presence of D-cysteine can stereoselectively enhance peptide synthesis, leading to higher yields and longer peptide chains compared to reactions with other amino acids. acs.org
| Property Conferred by Cysteine | Mechanism | Significance |
| Site-Specific Modification | The thiol group is a strong nucleophile, reacting selectively with electrophiles. | Allows for precise bioconjugation to attach probes, drugs, and other functional moieties. nih.govacs.org |
| Structural Stabilization | Oxidation of two thiol groups forms a covalent disulfide bond. | Creates cross-links that stabilize the 3D structure of proteins and peptides. quora.comnih.gov |
| Redox Activity | The thiol/disulfide transition is reversible. | Acts as a redox switch to modulate protein function. nih.gov |
| Enhanced Peptide Synthesis | Incorporation of D-cysteine can increase reaction yield and peptide length. | Improves the efficiency of abiotic peptide production. acs.org |
Future Directions and Unexplored Avenues in D Cysteine Hydrochloride Monohydrate Research
Investigation of Novel Biological Pathways and Targets
Future research is poised to delve deeper into the unique metabolic routes and cellular targets of D-cysteine, moving beyond its currently known functions.
A primary area of focus is the novel hydrogen sulfide (B99878) (H₂S) production pathway. nih.gov Unlike the L-cysteine pathway, D-cysteine generates H₂S via the sequential action of D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). nih.govfrontiersin.org This pathway is predominantly active in specific tissues like the cerebellum and kidneys, suggesting a potential for tissue-targeted therapeutic strategies. nih.gov Studies have shown that D-cysteine administration can protect cerebellar neurons from oxidative stress and reduce ischemia-reperfusion injury in the kidney, highlighting the cytoprotective role of this pathway. nih.govfrontiersin.org
Another critical research direction is the role of D-cysteine in regulating cell proliferation and development. It has been identified as an endogenous regulator of neural progenitor cell (NPC) dynamics in the mammalian brain. nih.gov D-cysteine can diminish the proliferation of embryonic NPCs by inhibiting the Akt signaling pathway, which leads to the disinhibition of the transcription factors FoxO1 and FoxO3a. nih.gov This discovery points to a potential role for D-cysteine in developmental biology and neurodegenerative disorders.
Recent groundbreaking studies have also identified the cysteine desulfurase NFS1 as a novel target for D-cysteine. scienmag.com NFS1 is a crucial enzyme in cancer metabolism, and its inhibition by D-cysteine has been shown to halt tumor growth by compromising mitochondrial function and increasing oxidative stress in cancer cells. scienmag.com This opens a promising new frontier for D-cysteine-based cancer therapies. scienmag.com Furthermore, D-cysteine has been found to be an endogenous regulator of insulin (B600854) secretion in the pancreas, suggesting unexplored roles in metabolic diseases like diabetes. researchgate.net
| Pathway/Target | Associated Enzyme(s) | Observed/Potential Effect | Key Research Area |
|---|---|---|---|
| Hydrogen Sulfide (H₂S) Production | D-Amino Acid Oxidase (DAO), 3-Mercaptopyruvate Sulfurtransferase (3MST) | Neuroprotection, Cardioprotection, Attenuation of ischemia-reperfusion injury | Therapeutics for Oxidative Stress |
| Neural Progenitor Cell Regulation | Akt, FoxO1, FoxO3a | Inhibition of proliferation | Developmental Biology, Neurology |
| Cancer Metabolism | NFS1 (Cysteine Desulfurase) | Inhibition of tumor growth | Oncology |
| Insulin Secretion Regulation | Serine Racemase (SR) | Inhibition of insulin secretion | Endocrinology, Diabetes Research |
Development of Advanced Delivery Systems for Therapeutic Applications
Translating the therapeutic potential of D-cysteine hydrochloride monohydrate into effective treatments requires the development of advanced delivery systems. The focus is on enhancing bioavailability, ensuring targeted delivery, and controlling release to maximize efficacy and minimize potential off-target effects.
Nanotechnology offers a promising platform for D-cysteine delivery. nih.gov Cysteine-based redox-responsive nanoparticles are being developed for targeted drug delivery to specific tissues, such as the heart, in the treatment of myocardial infarction. nih.gov These nanocarriers can be designed to release their payload in response to the specific redox environment of diseased tissues, offering a high degree of selectivity. researchgate.net The interaction of D-cysteine with gold nanoparticles has also been studied, which is crucial for the development of diagnostic and therapeutic nano-systems. nih.govacs.org
Future research will likely focus on creating multifunctional nanocarriers. These systems could combine D-cysteine with other therapeutic agents, incorporate targeting ligands for specific cell receptors, and be engineered for stimuli-responsive release (e.g., changes in pH or enzyme concentration). The development of such sophisticated delivery systems is essential to overcome the challenges of systemic administration and to fully exploit the therapeutic benefits of D-cysteine in clinical settings. researchgate.net
Exploration of Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of D-cysteine with other bioactive compounds is a promising strategy to enhance its therapeutic efficacy. Combination therapies could lower the required concentration of each compound, potentially reducing side effects and overcoming resistance mechanisms.
The antioxidant properties of D-cysteine and its role as a precursor to the major intracellular antioxidant glutathione (B108866) suggest significant potential for synergy with other antioxidants. mdpi.com For instance, studies on N-acetylcysteine (NAC), a derivative of L-cysteine, have shown that its combination with Vitamin D3 and Glutathione can significantly increase cell viability and protective effects against oxidative stress. mdpi.com Similarly, co-supplementation of L-cysteine with Vitamin D has been explored to upregulate glutathione levels and enhance Vitamin D's metabolic action. nih.govnih.gov These findings provide a strong rationale for exploring similar combinations with D-cysteine.
Research into the synergistic antioxidant effects of cysteine derivatives with inorganic compounds, such as samarium-clusters and copper particles, has also shown promise, particularly in food science applications which could be extrapolated to therapeutic contexts. nih.govrsc.org Future studies should systematically screen for synergistic interactions between D-cysteine and a wide range of compounds, including conventional drugs, vitamins, and natural products, to identify novel combination therapies for various diseases, from neurodegeneration to cancer.
Computational Modeling and In Silico Studies of D-Cysteine Hydrochloride Monohydrate Interactions
Computational modeling and in silico studies are becoming indispensable tools for accelerating research into D-cysteine hydrochloride monohydrate. These methods provide deep molecular-level insights into its interactions, helping to predict its biological activity and guide the design of new therapeutic agents.
Molecular dynamics (MD) simulations and density functional theory (DFT) are used to study the interactions of cysteine at the molecular level, for example, to understand its crucial role in the synthesis of glutathione. digitellinc.comnih.gov These computational approaches can elucidate how D-cysteine interacts with protein targets, explaining the mechanism of action and predicting binding affinities.
Molecular docking is another powerful in silico technique used to predict how a molecule like D-cysteine or its derivatives will bind to a receptor. nih.govscience.gov This is particularly valuable in drug discovery for screening large libraries of compounds and identifying potential leads. For example, docking studies have been used to design novel cysteine-based sulphonamide derivatives as antimicrobial agents by predicting their binding interactions with bacterial and fungal enzymes. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for evaluating the drug-likeness and potential pharmacokinetic profiles of new D-cysteine analogs early in the development process. nih.gov
| Computational Method | Application | Potential Outcome |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Investigating protein-ligand dynamics and conformational changes. | Understanding the mechanism of action and binding stability. |
| Molecular Docking | Predicting the binding mode and affinity of D-cysteine derivatives to biological targets. | Identification of novel drug candidates and lead optimization. |
| Density Functional Theory (DFT) | Studying electronic structure and reactivity. | Elucidating reaction mechanisms at the quantum level. |
| ADMET Prediction | Evaluating pharmacokinetic and toxicity profiles in silico. | Early assessment of drug-likeness and safety. |
Translation of Research Findings to Clinical Applications and Biotechnological Innovations
The ultimate goal of D-cysteine research is to translate fundamental discoveries into tangible clinical applications and biotechnological innovations. The diverse biological activities of D-cysteine suggest a broad range of potential therapeutic uses.
The potent cytoprotective effects, mediated largely by H₂S production, position D-cysteine as a candidate for treating conditions characterized by oxidative stress and ischemia-reperfusion injury, such as stroke, heart attack, and kidney disease. nih.govfrontiersin.org Its neuroprotective properties and role in regulating neural progenitors could be harnessed for therapies against neurodegenerative diseases. ontosight.ainih.gov The recent discovery of its anti-tumor effects via NFS1 inhibition presents a novel and exciting strategy in oncology. scienmag.com The protective effects of D-cysteine against gastric damage also suggest its potential use in gastroenterology. nih.gov
In biotechnology, D-cysteine hydrochloride monohydrate serves as a valuable chiral building block. nbinno.com Its unique stereochemistry can be used in the synthesis of specialized peptides and pharmaceuticals, where the D-conformation can offer advantages such as increased resistance to enzymatic degradation compared to L-amino acid-containing peptides. nbinno.com
The path from preclinical research to clinical application is challenging and will require rigorous clinical trials to establish the safety and efficacy of D-cysteine-based therapies in humans. Future efforts must focus on bridging this translational gap to realize the full potential of this unique amino acid. nih.gov
Q & A
Q. How can enantiomeric purity of D-Cysteine hydrochloride monohydrate be determined experimentally?
To verify enantiomeric purity, use high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose- or amylase-based columns) to separate D- and L-enantiomers . Additionally, measure specific optical rotation using a polarimeter: dissolve the compound in 6 M hydrochloric acid (80 mg/mL) and compare observed rotation against literature values (e.g., D-Cysteine hydrochloride monohydrate typically exhibits a negative rotation distinct from the L-form) . For USP-grade validation, adapt protocols from L-Cysteine standards by replacing reference materials with D-isomer equivalents .
Q. What are the recommended storage and handling practices to prevent racemization or degradation?
Store D-Cysteine hydrochloride monohydrate in airtight, light-resistant containers at 2–8°C to minimize oxidation and racemization . Prepare solutions fresh or use inert atmospheres (e.g., nitrogen) during dissolution. Avoid prolonged exposure to alkaline conditions (>pH 8), which accelerate racemization. For long-term stability, lyophilize aqueous solutions and store at -20°C .
Q. Which spectroscopic techniques are critical for characterizing D-Cysteine hydrochloride monohydrate?
- FT-IR Spectroscopy : Identify functional groups (e.g., -SH at ~2550 cm⁻¹, carboxylate at ~1600 cm⁻¹) and compare with reference spectra to confirm structure .
- X-ray Diffraction (XRD) : Analyze crystal lattice parameters to distinguish from L-Cysteine hydrochloride monohydrate, which exhibits different space groups (e.g., P2₁ for L-form) .
- UV-Vis Spectroscopy : Detect impurities (e.g., oxidized cystine) via absorbance at 250–280 nm .
Advanced Research Questions
Q. How is D-Cysteine hydrochloride monohydrate utilized in synthesizing chiral gold nanoparticles?
In chiral plasmonic nanoparticle synthesis , D-Cysteine acts as a stereospecific capping agent . For example:
Reduce HAuCl₄ with ascorbic acid in the presence of CTAB.
Add D-Cysteine hydrochloride monohydrate (99% purity) to induce chirality during nucleation.
Characterize using circular dichroism (CD) spectroscopy to confirm handedness .
This method produces rhombic dodecahedral nanoparticles with enantioselective optical properties, applicable in biosensing and catalysis .
Q. How does D-Cysteine hydrochloride monohydrate serve as a tool to study enzymatic specificity?
D-Cysteine is a non-natural substrate for enzymes like cysteine dioxygenase (which typically processes L-Cysteine). Use kinetic assays (e.g., spectrophotometric monitoring of sulfinic acid formation) to compare reaction rates. Observed inactivity with D-Cysteine confirms stereochemical specificity, providing insights into enzyme active-site geometry . For in vivo studies, pair with isotopic labeling (e.g., ¹³C-D-Cysteine) to track metabolic pathways .
Q. What discrepancies exist in reported CAS numbers for D-Cysteine hydrochloride monohydrate, and how should researchers address them?
Two CAS numbers are cited: 207121-46-8 ( ) and 32443-99-5 ( ). This discrepancy may arise from vendor-specific registrations or hydration state variations. To resolve:
Q. How does chirality impact the dielectric properties of D-Cysteine hydrochloride monohydrate in nonlinear optical (NLO) applications?
While L-Cysteine hydrochloride monohydrate exhibits a second harmonic generation (SHG) efficiency 1.2× higher than KDP , the D-form’s NLO performance remains understudied. To evaluate:
Grow single crystals via unidirectional Sankaranarayanan–Ramasamy method .
Measure SHG efficiency using a Nd:YAG laser (1064 nm).
Compare dielectric constants (ε) at 100 Hz–5 MHz; stable ε (<10) with minimal loss (<0.1) is ideal for photonic devices .
Data Contradiction and Validation
Q. How can researchers reconcile conflicting bioactivity data between D- and L-Cysteine hydrochloride monohydrate?
- Controlled Comparative Studies : Use identical experimental conditions (pH, concentration) for both isomers. For example, in reactive oxygen species (ROS) assays, D-Cysteine shows no scavenging activity, unlike L-Cysteine .
- Molecular Docking : Model D-Cysteine’s interaction with target proteins (e.g., dopamine receptors) to explain lack of binding .
Q. What are the challenges in adapting USP-grade analytical methods (designed for L-Cysteine) to D-Cysteine hydrochloride monohydrate?
USP methods for L-Cysteine (e.g., loss on drying, residue on ignition) require modification:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
